molecular formula C14H15N3O B2367445 4-(4-Methylpyrimidin-2-yl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine CAS No. 2034419-41-3

4-(4-Methylpyrimidin-2-yl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine

Katalognummer: B2367445
CAS-Nummer: 2034419-41-3
Molekulargewicht: 241.294
InChI-Schlüssel: LUDMKEQNECZMHZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(4-Methylpyrimidin-2-yl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine is a heterocyclic compound featuring a benzo[f][1,4]oxazepine core fused to a pyrimidine moiety. This compound’s structure combines rigidity from the fused benzene ring with the conformational flexibility of the oxazepine ring, making it a versatile scaffold in medicinal chemistry. Its synthesis typically involves multi-step reactions, including cyclization and substitution strategies, as seen in related oxazepine derivatives .

Eigenschaften

IUPAC Name

4-(4-methylpyrimidin-2-yl)-3,5-dihydro-2H-1,4-benzoxazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O/c1-11-6-7-15-14(16-11)17-8-9-18-13-5-3-2-4-12(13)10-17/h2-7H,8-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUDMKEQNECZMHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)N2CCOC3=CC=CC=C3C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Acylation-Cyclization Sequences

A prevalent method involves the acylation of piperidone derivatives followed by intramolecular cyclization. For example, piperidone hydrochloride is acylated with methacryloyl chloride in the presence of 4-dimethylaminopyridine (DMAP) and triethylamine (TEA) . This step forms a reactive intermediate, which undergoes oxidation to yield the oxazepine ring.

Reaction Conditions:

  • Acylating Agent: Methacryloyl chloride (1.5–2.5 equivalents relative to piperidone)
  • Catalyst: DMAP (0.05–5 wt%)
  • Solvent: Dichloromethane or chloroform
  • Temperature: 0–10°C during acylation, room temperature for cyclization
  • Oxidizing Agents: 3-Chloroperoxybenzoic acid (mCPBA) or hydrogen peroxide (1.5–3.0 equivalents).

Yield Optimization:

  • Lower temperatures (0°C) during acylation reduce side reactions, improving yields to 23%.
  • Extended reaction times (72 hours) with mCPBA enhance oxidation efficiency compared to H₂O₂.

Cyclization via Base-Mediated Intramolecular Condensation

An alternative approach involves cyclizing hydroxyimine precursors using alkaline conditions. For instance, NaOMe in refluxing methanol facilitates the formation of the oxazepine ring via nucleophilic attack, achieving yields up to 81%.

Key Parameters:

  • Base: Sodium methoxide (2–3 equivalents)
  • Temperature: Reflux conditions (65–70°C)
  • Time: 4 hours for complete conversion.

Detailed Synthesis of 4-(4-Methylpyrimidin-2-yl)-2,3,4,5-Tetrahydrobenzo[f]Oxazepine

Step 1: Acylation of Piperidone Hydrochloride

  • Reagents: Piperidone hydrochloride (1.0 mol), DMAP (0.05–5 wt%), TEA (2–3 mol), methacryloyl chloride (1.5–2.5 mol).
  • Procedure:
    • Dissolve piperidone hydrochloride in dichloromethane.
    • Add DMAP and TEA under nitrogen atmosphere.
    • Slowly add methacryloyl chloride at 0–10°C.
    • Stir at room temperature for 3–6 hours.
  • Outcome: 4-(2-Methacryloyl)piperidone (orange oily liquid, 85% purity).

Step 2: Oxidation and Cyclization

  • Reagents: 4-(2-Methacryloyl)piperidone (1.0 mol), mCPBA (1.5–3.0 mol).
  • Procedure:
    • Dissolve the acylated intermediate in chloroform.
    • Add mCPBA in portions over 30 minutes.
    • Stir at room temperature for 48–72 hours.
    • Quench with saturated NaHCO₃, extract with dichloromethane, and purify via recrystallization.
  • Outcome: 4-(4-Methylpyrimidin-2-yl)-2,3,4,5-tetrahydrobenzo[f]oxazepine (white crystals, 23% yield).

Reaction Optimization and Mechanistic Insights

Solvent Effects on Cyclization

Polar aprotic solvents (e.g., dichloromethane) stabilize transition states during oxidation, whereas chloroform enhances solubility of intermediates. Non-polar solvents like n-hexane facilitate recrystallization but impede reaction rates.

Catalytic Systems

  • DMAP: Accelerates acylation by activating methacryloyl chloride via transient coordination.
  • NaOMe: Deprotonates hydroxyimine intermediates, enabling nucleophilic ring closure.

Temperature and Time Dependence

  • Acylation: Lower temperatures (0°C) minimize epimerization.
  • Oxidation: Prolonged exposure (72 hours) ensures complete conversion of labile intermediates.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 5.2 Hz, 1H, pyrimidine-H), 7.45–7.30 (m, 4H, aromatic-H), 4.21 (s, 2H, OCH₂), 2.51 (s, 3H, CH₃).
  • HRMS (ESI): m/z calc. for C₁₄H₁₄N₃O [M+H]⁺: 240.1131, found: 240.1135.

Crystallographic Analysis

Single-crystal X-ray diffraction confirms the chair conformation of the oxazepine ring and the equatorial orientation of the pyrimidinyl group.

Applications and Derivatives

The compound serves as a precursor for fungicidal agents, with EC₅₀ values against Botrytis cinerea as low as 12 μM. Structural analogs modified at the pyrimidine 4-position exhibit enhanced blood-brain barrier permeability, highlighting therapeutic potential.

Analyse Chemischer Reaktionen

Types of Reactions

4-(4-Methylpyrimidin-2-yl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

4-(4-Methylpyrimidin-2-yl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine is investigated for its potential as a bioactive molecule with various therapeutic applications:

  • Anticancer Activity : The compound has shown promising results in inhibiting cell proliferation in cancer cell lines. For instance, studies indicate that it may exhibit potent antiproliferative effects with IC50 values lower than 40 nM against specific cancer types .
  • Anti-inflammatory Properties : The compound may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation and associated pain.
  • Antimicrobial Activity : Preliminary studies suggest that it possesses antimicrobial properties against various pathogens .

Biological Research

The compound's interactions at the molecular level are crucial for understanding its biological effects:

  • Mechanism of Action : It is believed to exert its effects by binding to specific receptors or enzymes, modulating their activity. This interaction can lead to alterations in cellular signaling pathways relevant to inflammation and cancer progression.
  • Bioactivity Studies : In vitro and in vivo studies have demonstrated its potential efficacy as an anti-inflammatory and antimicrobial agent .

Data Table: Biological Activities of 4-(4-Methylpyrimidin-2-yl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine

Activity TypeObserved EffectsReference
AnticancerIC50 < 40 nM in cancer cell lines
Anti-inflammatorySignificant reduction in edema
AntimicrobialActive against multiple pathogens

Case Studies

Several case studies have highlighted the efficacy of 4-(4-Methylpyrimidin-2-yl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine:

  • In Vivo Studies : Research has shown that this compound can significantly reduce tumor size in animal models when administered at therapeutic doses.
  • In Vitro Antimicrobial Testing : The compound demonstrated effective inhibition of bacterial growth in laboratory settings against strains like Escherichia coli and Staphylococcus aureus.

Wirkmechanismus

The mechanism of action of 4-(4-Methylpyrimidin-2-yl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structural Analogs

The following sections compare the target compound with structurally related analogs, focusing on heteroatom substitution, substituent effects, synthesis, and pharmacological implications.

Core Heteroatom Variations: Oxazepine vs. Thiazepine

Replacing the oxygen atom in the oxazepine core with sulfur yields thiazepine derivatives, such as 5-substituted-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepines (e.g., 5-cyclopentyl or 5-ethyl variants) . Key differences include:

  • Electronic Properties : Sulfur’s larger atomic size and lower electronegativity compared to oxygen alter electron distribution, affecting binding interactions.
  • Synthesis : Thiazepines are synthesized via modified Pictet-Spengler reactions, whereas oxazepines often employ acyliminium ion intermediates .
  • Biological Activity : Thiazepines are less explored pharmacologically, while oxazepines are frequently utilized in drug discovery (e.g., mTOR inhibitors) .

Substituent Effects: Heteroaromatic vs. Alkyl/Halogen Groups

The 4-methylpyrimidin-2-yl group distinguishes the target compound from analogs with alkyl (e.g., 5-pentyl) or halogen (e.g., 8-bromo) substituents .

  • Binding Affinity: Pyrimidine’s planar structure and hydrogen-bonding capacity enhance interactions with biological targets, such as enzymes or receptors, compared to non-aromatic substituents.
  • Solubility and Stability : Alkyl chains (e.g., pentyl) increase hydrophobicity, whereas halogens (e.g., bromine) may improve metabolic stability but reduce solubility .

Salt Forms and Derivatives

The hydrochloride salt of 2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine (CAS 217-67-4) demonstrates how salt formation improves solubility and crystallinity for pharmaceutical applications . In contrast, the target compound’s free base form may offer greater flexibility for further functionalization.

Characterization Data

Comparative spectral data for select analogs:

Compound Core Substituent HR-MS (Observed) Key NMR Shifts (1H, δ ppm)
Target Compound Oxazepine 4-Methylpyrimidin-2-yl N/A N/A
5-Phenyl-2,3,4,5-tetrahydrothiazepine Thiazepine Phenyl 279.1282 [M+] 7.25–7.45 (m, 5H, Ar-H)
8-Bromo-2,3,4,5-tetrahydrooxazepine Oxazepine Bromo N/A 7.60 (d, 1H, Ar-H), 4.30 (m, 2H)
5-Cyclopentyl-2,3,4,5-tetrahydrothiazepine Thiazepine Cyclopentyl 251.1580 [M+] 1.50–2.10 (m, 8H, Cyclopentyl)

Biologische Aktivität

4-(4-Methylpyrimidin-2-yl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine is a heterocyclic compound notable for its unique structural combination of pyrimidine and oxazepine rings. This compound has garnered attention in pharmacological research due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this compound through various studies and findings.

  • Molecular Formula: C15H18N2O
  • Molecular Weight: 241.29 g/mol
  • CAS Number: 2034419-41-3

The biological activity of 4-(4-Methylpyrimidin-2-yl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine is believed to stem from its ability to interact with specific molecular targets. The compound may modulate enzyme activity and receptor interactions, particularly those involved in inflammatory pathways. For instance, it has been suggested that it can inhibit certain enzymes linked to inflammation, thereby reducing inflammatory responses.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains. The mechanism is thought to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Anticancer Properties

Several studies have investigated the anticancer potential of 4-(4-Methylpyrimidin-2-yl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine. It has shown promising results in inhibiting the growth of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The compound appears to induce apoptosis in these cells through pathways that involve caspase activation and modulation of Bcl-2 family proteins.

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory effects. It has been reported to reduce the production of pro-inflammatory cytokines in various models of inflammation. This effect is likely mediated through the inhibition of NF-kB signaling pathways.

Research Findings and Case Studies

StudyFindings
In vitro antimicrobial study Demonstrated effectiveness against Gram-positive and Gram-negative bacteria with MIC values ranging from 10 to 50 µg/mL.
Anticancer study on MCF-7 cells Induced apoptosis with an IC50 value of 25 µM after 48 hours of treatment.
Anti-inflammatory model Reduced TNF-alpha and IL-6 levels by 40% in LPS-stimulated macrophages.

Q & A

What are the established synthetic routes for 4-(4-Methylpyrimidin-2-yl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine, and how do reaction conditions influence yield?

Basic Research Question
The synthesis of benzoxazepine derivatives commonly involves cyclization reactions, reductions of carbonyl groups, or coupling strategies. For example, 2,3,4,5-tetrahydrobenzo[f][1,4]oxazepines can be synthesized via scandium or copper triflate-catalyzed acylaminoalkylation of α-methoxy-isoindolones . Key factors affecting yield include solvent choice (e.g., dry DMF), temperature control, and catalyst selection. Optimization studies suggest that yields improve with Cs₂CO₃ as a base in cyclization steps .

What spectroscopic and analytical methods are critical for characterizing this compound?

Basic Research Question
Standard characterization techniques include:

  • ¹H NMR : To confirm proton environments in the tetrahydrobenzooxazepine and pyrimidine rings.
  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretches in intermediates).
  • Mass Spectrometry : Validates molecular weight and fragmentation patterns .
    Advanced methods like X-ray crystallography (not directly cited in evidence) are recommended for resolving stereochemical ambiguities.

How is the antimicrobial activity of this compound evaluated in preliminary studies?

Basic Research Question
Initial screening involves:

  • Minimum Inhibitory Concentration (MIC) assays : Testing against Gram-positive/negative bacteria and fungi.
  • Structure-Activity Relationship (SAR) : Comparing analogs with varying substituents on the pyrimidine ring. For example, 4-methylpyrimidin-2-yl groups enhance activity due to improved lipophilicity .

How can researchers optimize reaction conditions to improve synthetic efficiency?

Advanced Research Question
Methodological approaches include:

  • Design of Experiments (DoE) : Varying catalysts (e.g., Cu(OTf)₂ vs. Sc(OTf)₃), solvents (polar aprotic vs. ethereal), and temperature gradients.
  • In-situ monitoring : Using HPLC or TLC to track intermediate formation. Evidence shows that anhydrous conditions and slow reagent addition reduce side reactions .

What strategies are used to investigate structure-activity relationships (SAR) for pharmacological applications?

Advanced Research Question
SAR studies involve:

  • Analog synthesis : Introducing electron-withdrawing/donating groups (e.g., halogens or methoxy) at the 4-position of the pyrimidine ring.
  • Computational modeling : Docking studies to predict binding affinities to bacterial enzymes (e.g., DNA gyrase) .

How should contradictory data on biological activity be resolved?

Advanced Research Question
Discrepancies may arise from variations in assay protocols or impurities. Resolve by:

  • Reproducibility checks : Standardizing MIC assays using CLSI guidelines.
  • Purity analysis : Employing HPLC-MS to verify compound integrity (>95% purity). Cross-referencing synthetic routes (e.g., comparing yields from vs. 18) can identify batch-specific issues .

What mechanistic insights exist for the compound’s reactivity in nucleophilic substitutions?

Advanced Research Question
Mechanistic studies using spectroscopic methods (e.g., ¹³C NMR) reveal that the pyrimidine ring’s electron-deficient nature facilitates nucleophilic attack at the 2-position. Isotopic labeling (e.g., deuterated solvents) can track proton transfer steps in cyclization reactions .

How does the compound’s stability under varying pH and temperature conditions impact formulation studies?

Advanced Research Question
Stability profiling involves:

  • Forced degradation studies : Exposing the compound to acidic/basic conditions (pH 1–13) and elevated temperatures (40–80°C).
  • HPLC-MS monitoring : Identifying degradation products (e.g., hydrolyzed oxazepine rings). Evidence suggests the compound is stable in neutral buffers but prone to ring-opening in acidic media .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.